4-(1-Aminoethyl)benzenesulfonamide

Vue d'ensemble

Description

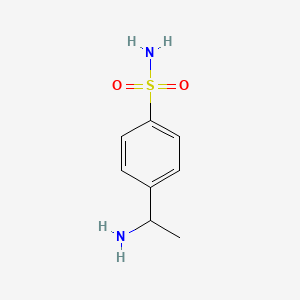

4-(1-Aminoethyl)benzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)benzenesulfonamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-Aminoethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The sulfonamide group can be reduced to a sulfonic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of 4-(1-nitroethyl)benzenesulfonamide.

Reduction: Formation of 4-(1-aminoethyl)benzenesulfonic acid.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

Antibacterial Activity

One of the primary applications of 4-(1-aminoethyl)benzenesulfonamide is in the development of antibacterial agents. Sulfonamides function as competitive inhibitors of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and reproduction, making these compounds effective against various bacterial strains. Research has shown that modifications to the structure of sulfonamides can enhance their selectivity and potency against specific bacteria .

Anti-inflammatory Properties

Emerging studies suggest potential anti-inflammatory applications for this compound. While this area requires further investigation, initial findings indicate that modifications to the compound could lead to anti-inflammatory effects, broadening its therapeutic scope beyond antibacterial uses.

Biochemical Assays

In research settings, this compound is utilized as a tool in biochemical assays to study enzyme interactions and mechanisms. Its ability to inhibit specific enzymes allows researchers to explore metabolic pathways and develop new therapeutic strategies . Techniques such as molecular docking studies are employed to understand its binding affinity to target enzymes and receptors, which is crucial for optimizing dosage regimens and therapeutic efficacy .

Carbonic Anhydrase Inhibition Studies

Recent studies have highlighted the role of sulfonamides, including this compound, in inhibiting carbonic anhydrases (CAs). These enzymes are vital for various physiological processes, and their inhibition can lead to significant therapeutic effects. For example, certain derivatives of benzenesulfonamides have demonstrated excellent selectivity for specific CA isoforms, with implications for treating conditions like glaucoma and edema .

Synthesis and Modification

The synthesis of this compound typically involves straightforward organic reactions that can be optimized for efficiency. Recent advancements include greener methodologies using catalysts like zinc oxide nanoparticles, which enhance yield while minimizing environmental impact. The ability to modify the compound's structure allows for the development of new derivatives with tailored biological activities.

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL. These findings underscore its potential as a lead compound in antibiotic development .

- Cancer Research : In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines, such as MDA-MB-231. These results indicate potential applications in cancer therapeutics, warranting further exploration into their mechanisms of action .

Mécanisme D'action

The mechanism of action of 4-(1-Aminoethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This inhibition can affect various physiological processes, including pH regulation and ion transport.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2-Aminoethyl)benzenesulfonamide

- 4-(1-Aminomethyl)benzenesulfonamide

- 4-(1-Aminoethyl)benzenesulfonic acid

Uniqueness

4-(1-Aminoethyl)benzenesulfonamide is unique due to its specific structural features, such as the position of the amino group and the sulfonamide group. These features influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Activité Biologique

4-(1-Aminoethyl)benzenesulfonamide, also known as (R)-4-(1-aminoethyl)benzenesulfonamide hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, effects on cardiovascular function, and potential mechanisms of action.

- Chemical Formula : CHNOS

- CAS Number : 49783-81-5

- Molecular Weight : 216.26 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.72 mg/mL |

| Staphylococcus aureus | 6.63 mg/mL |

| Pseudomonas aeruginosa | 6.45 mg/mL |

These results indicate that the compound is particularly effective against E. coli and S. aureus, making it a candidate for further development as an antimicrobial agent .

Cardiovascular Effects

This compound has been evaluated for its effects on cardiovascular parameters using isolated rat heart models. The compound demonstrated the ability to decrease perfusion pressure and coronary resistance in a time-dependent manner:

- Perfusion Pressure : Significant reduction observed compared to control conditions.

- Coronary Resistance : Lowered significantly (p = 0.05) when compared to other benzenesulfonamide derivatives.

This suggests that the compound may interact with calcium channels, impacting vascular resistance and perfusion pressure .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Calcium Channel Interaction : The compound is hypothesized to act as a calcium channel inhibitor, affecting ion flow and vascular tone.

- Protein Interactions : Docking studies have suggested potential interactions with amino acid residues in calcium channels, leading to altered cardiovascular responses .

- Antimicrobial Mechanisms : The precise mechanism by which it inhibits bacterial growth is still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

A case study involving the application of this compound in an experimental model demonstrated its efficacy in reducing inflammation and bacterial load in infected tissues. The compound was administered at varying doses, showing a dose-dependent response in both anti-inflammatory and antimicrobial activities.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed using theoretical models such as ADME/PK simulations:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High |

| Metabolism | Hepatic |

| Excretion | Renal |

These parameters suggest favorable absorption and distribution characteristics, indicating potential for effective therapeutic use .

Propriétés

IUPAC Name |

4-(1-aminoethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGSCEUQIQKFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395083 | |

| Record name | 4-(1-aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49783-81-5 | |

| Record name | 4-(1-aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-aminoethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.